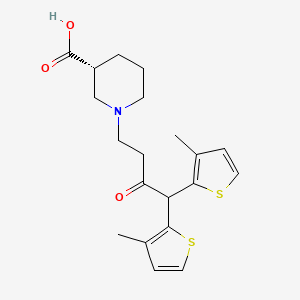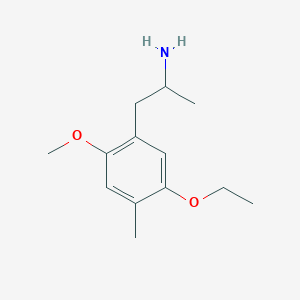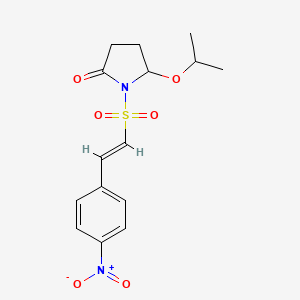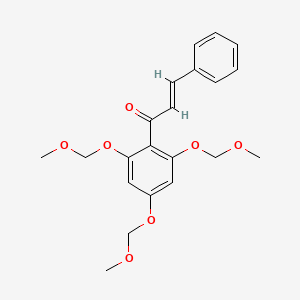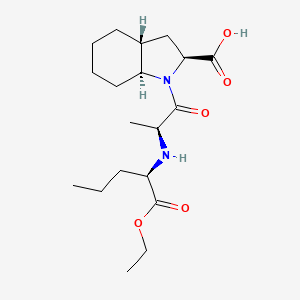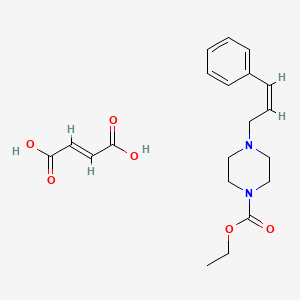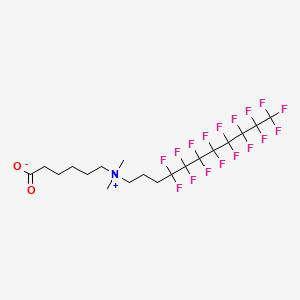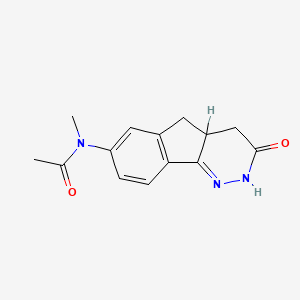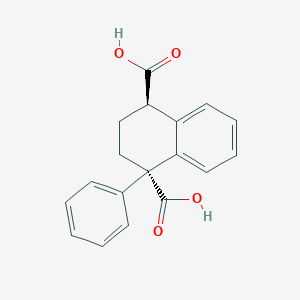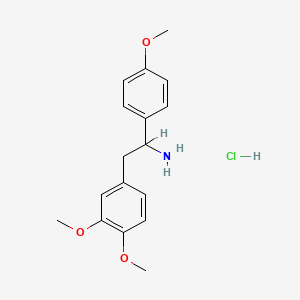
1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride is a chemical compound that belongs to the class of phenethylamines This compound is characterized by the presence of methoxy groups attached to the phenyl rings, which can influence its chemical properties and biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 3,4-dimethoxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the intermediate compound.
Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride or lithium aluminum hydride to obtain the desired amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of temperature, pressure, and pH to achieve the desired product efficiently.
化学反応の分析
Types of Reactions
1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain different amine derivatives.
Substitution: The methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
科学的研究の応用
1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific medical conditions.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The methoxy groups on the phenyl rings can influence its binding affinity and selectivity towards certain receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 1-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride
- 1-(3,4-Dimethoxyphenyl)-2-phenylethylamine hydrochloride
- 1-(4-Methoxyphenyl)-2-(2,3-dimethoxyphenyl)ethylamine hydrochloride
Uniqueness
1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride is unique due to the presence of both 4-methoxy and 3,4-dimethoxy groups on the phenyl rings
特性
CAS番号 |
87203-63-2 |
|---|---|
分子式 |
C17H22ClNO3 |
分子量 |
323.8 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO3.ClH/c1-19-14-7-5-13(6-8-14)15(18)10-12-4-9-16(20-2)17(11-12)21-3;/h4-9,11,15H,10,18H2,1-3H3;1H |
InChIキー |
ZPSAXJBQSRISGZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



